molecular formula C20H32O2 B1175251 pseudoplexaurol CAS No. 148149-83-1

pseudoplexaurol

Cat. No.: B1175251
CAS No.: 148149-83-1
M. Wt: 304.5 g/mol
InChI Key: UZONHCJQLXLVQB-OODDVYNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudoplexaurol involves the isolation from the natural source, Pseudoplexaura porosa. The process includes extraction and purification steps using techniques such as column chromatography and spectral data analysis .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The compound is primarily obtained through natural extraction methods due to its complex structure and the challenges associated with synthetic replication .

Chemical Reactions Analysis

Types of Reactions: Pseudoplexaurol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Mechanism of Action

The mechanism of action of pseudoplexaurol involves its interaction with cellular targets to exert cytotoxic effects. It is believed to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to affect the integrity of cellular membranes and disrupt normal cellular functions .

Properties

CAS No.

148149-83-1

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

2-[(1S,3S,6Z,10Z,14R)-4,6,10-trimethyl-15-oxabicyclo[12.1.0]pentadeca-6,10-dien-3-yl]prop-2-en-1-ol

InChI

InChI=1S/C20H32O2/c1-14-7-5-9-15(2)11-16(3)18(17(4)13-21)12-20-19(22-20)10-6-8-14/h8-9,16,18-21H,4-7,10-13H2,1-3H3/b14-8-,15-9-/t16?,18-,19+,20-/m0/s1

InChI Key

UZONHCJQLXLVQB-OODDVYNRSA-N

Isomeric SMILES

CC1C/C(=C\CC/C(=C\CC[C@@H]2[C@@H](O2)C[C@@H]1C(=C)CO)/C)/C

Canonical SMILES

CC1CC(=CCCC(=CCCC2C(O2)CC1C(=C)CO)C)C

Synonyms

pseudoplexaurol

Origin of Product

United States

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